molecular formula C9H9ClO2 B2871273 1-(2-Chloro-3-methoxyphenyl)ethan-1-one CAS No. 1307255-37-3

1-(2-Chloro-3-methoxyphenyl)ethan-1-one

Cat. No.: B2871273
CAS No.: 1307255-37-3
M. Wt: 184.62
InChI Key: YNLYVRSMVSAKNW-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9ClO2. It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the second position and a methoxy group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-3-methoxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-3-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Chloro-3-methoxyphenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-methoxyphenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

  • 1-(3-Chloro-2-methoxyphenyl)ethan-1-one
  • 2-Chloro-1-(3-methoxyphenyl)ethan-1-one
  • 1-(4-Chloro-3-methoxyphenyl)ethan-1-one

Comparison: 1-(2-Chloro-3-methoxyphenyl)ethan-1-one is unique due to the specific positioning of the chlorine and methoxy groups on the phenyl ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from its isomers and other similar compounds .

Properties

IUPAC Name

1-(2-chloro-3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLYVRSMVSAKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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